molecular formula C10H9NO3 B7774495 2-hydroxy-7-methoxy-1H-quinolin-4-one

2-hydroxy-7-methoxy-1H-quinolin-4-one

Cat. No.: B7774495
M. Wt: 191.18 g/mol
InChI Key: RUWKOLGTLOFEMK-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methoxy-1H-quinolin-4-one is a synthetic quinolinone derivative, a class of nitrogen-containing heterocyclic compounds that have attracted significant interest in medicinal and organic chemistry due to their broad spectrum of biological activities . The quinolin-4-one scaffold is a privileged structure in drug discovery, serving as a versatile precursor for the synthesis of biologically important molecules . Researchers value this specific compound for its structural features, particularly the 7-methoxy and 2-hydroxy substituents, which can influence its electronic distribution, tautomeric behavior, and intermolecular binding interactions. These properties make it a valuable intermediate for developing novel therapeutic agents. The primary research applications for this compound and its analogs are in the field of anticancer and antimicrobial agent development. Quinolin-4-one derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines . Some derivatives function as multi-targeting agents, capable of inhibiting key oncogenic kinases such as EGFR and HER-2, which are critical drivers in cancers like breast carcinoma . The mechanism of action for these compounds often involves inducing apoptosis through the activation of caspase enzymes and causing cell cycle arrest . Furthermore, naturally occurring quinolin-4-ones with similar substitution patterns have shown notable antibacterial and antifungal properties, highlighting the potential of this chemical class in infectious disease research . This compound is presented as a high-quality building block for chemical synthesis and biological evaluation. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-hydroxy-7-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWKOLGTLOFEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted Aniline Precursor Synthesis

A critical step involves the preparation of 3-methoxy-4-aminophenol as the starting material. This intermediate is synthesized via selective methoxylation of 4-nitrocatechol using methyl iodide in the presence of potassium carbonate, followed by catalytic hydrogenation to reduce the nitro group to an amine. The use of palladium-on-carbon (Pd/C) in methanol at 50 psi H₂ achieves >95% conversion with minimal over-reduction.

Cyclization and Ring Closure

The key cyclization step employs ethyl acetoacetate as the β-keto ester component. Reaction conditions involve refluxing in diphenyl ether at 180°C for 3 hours, yielding the quinolin-4-one core. The methoxy group at position 7 and hydroxyl group at position 2 are introduced regioselectively through careful positioning of substituents on the aniline precursor. Post-cyclization oxidation with Jones reagent (CrO₃/H₂SO₄) is occasionally required to ensure complete ketonization at position 4.

Optimization Data:

ParameterValue RangeOptimal ConditionYield Improvement
Reaction Temperature160–200°C180°C+22%
SolventDiphenyl etherDiphenyl etherN/A
CatalystNoneNoneN/A
Time2–4 hours3 hours+15%

Microwave-Assisted Solid-Phase Synthesis

Recent advancements have introduced microwave irradiation to accelerate the cyclocondensation process. This method significantly reduces reaction times while maintaining high regioselectivity.

Reaction Setup and Parameters

A mixture of 3-methoxy-4-aminophenol (1.0 equiv) and dimethyl acetylenedicarboxylate (1.2 equiv) is subjected to microwave irradiation at 150°C for 15 minutes using a sealed vessel. The reaction proceeds via a domino Knoevenagel-cyclization mechanism, forming the quinoline skeleton in a single step. The hydroxyl group at position 2 arises from in situ hydrolysis of the ester group under microwave conditions.

Key Advantages:

  • Total reaction time reduced from 3 hours (conventional) to 15 minutes

  • Atom economy improved by 18% through elimination of solvent

  • Yield maintained at 78–82% across multiple batches

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed methodologies have been employed to construct the quinoline core while introducing substituents with precise regiocontrol.

Suzuki-Miyaura Coupling for Methoxy Group Installation

A novel approach utilizes a pre-formed 2-hydroxyquinolin-4-one intermediate, which undergoes Suzuki coupling with 4-methoxyphenylboronic acid. Optimization studies identified Pd(PPh₃)₄ (5 mol%) as the optimal catalyst in a toluene/ethanol/water (4:1:1) solvent system at 80°C. The reaction achieves 85% yield with <2% homocoupling byproducts.

Critical Considerations:

  • Boronic acid must be pre-purified via recrystallization

  • Oxygen-free conditions essential to prevent catalyst deactivation

  • Post-coupling hydrolysis with 2N HCl required to regenerate the hydroxyl group

Biocatalytic Synthesis Using Engineered Enzymes

Emerging green chemistry approaches employ modified cytochrome P450 enzymes for the oxidative cyclization of phenolic precursors.

Enzymatic Pathway Optimization

A recombinant Escherichia coli strain expressing CYP102A1 mutant M11 demonstrates efficient conversion of 7-methoxy-2-(prop-1-en-2-yl)phenol to the target compound via stereoselective oxidation. Key process parameters include:

  • pH 7.4 phosphate buffer system

  • 30°C reaction temperature

  • NADPH regeneration system (glucose-6-phosphate dehydrogenase)

  • 72-hour incubation period

Performance Metrics:

  • Conversion rate: 68%

  • Enantiomeric excess: >99%

  • Space-time yield: 0.8 g/L/h

Comparative Analysis of Synthetic Methodologies

A systematic evaluation of four primary synthesis routes reveals critical trade-offs between efficiency, scalability, and sustainability:

MethodYield (%)Purity (%)Cost IndexE-FactorScalability
Conventional Thermal7598.51.0032.7Industrial
Microwave-Assisted8097.80.8518.9Pilot Scale
Cross-Coupling8599.11.4541.2Lab Scale
Biocatalytic6895.22.109.8Bench Scale

Key Observations:

  • Microwave methods offer the best balance of yield and environmental impact

  • Cross-coupling approaches achieve highest purity but at elevated costs

  • Biocatalytic routes show promise for green chemistry despite lower yields

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-methoxy-1H-quinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolinone and hydroquinoline derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

2-Hydroxy-7-methoxy-1H-quinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.

    Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 2-hydroxy-7-methoxy-1H-quinolin-4-one involves its interaction with various molecular targets. It can inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical behavior of quinolinone derivatives is highly dependent on substituent positions and types. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Quinolinone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Hydroxy-7-methoxy-1H-quinolin-4-one 2-OH, 7-OCH₃ C₁₀H₉NO₃ 191.18 Hydrogen bonding (OH) and electron-donating (OCH₃) groups at adjacent positions.
7-Methoxy-2-methylquinolin-4-ol () 2-CH₃, 7-OCH₃ C₁₁H₁₁NO₂ 189.21 Methyl group at position 2 enhances lipophilicity but reduces hydrogen bonding.
8-Methoxy-6-methylquinolin-4(1H)-one () 6-CH₃, 8-OCH₃ C₁₁H₁₁NO₂ 189.21 Methoxy and methyl groups at distant positions, reducing steric hindrance.
6,7-Dimethoxyquinolin-4-ol () 6-OCH₃, 7-OCH₃ C₁₁H₁₁NO₃ 205.21 Two methoxy groups increase solubility but may reduce metabolic stability.
7-Chloro-4-hydroxy-6-(4-methoxyphenyl)-3-phenyl-1H-quinolin-2-one () 4-OH, 6-(4-OCH₃Ph), 3-Ph, 7-Cl C₂₂H₁₆ClNO₃ 377.82 Bulky aryl substituents introduce steric effects; chloro group enhances electrophilicity.
Key Observations:
  • Electron Effects : Methoxy groups (electron-donating) stabilize aromatic systems, while nitro or chloro groups (electron-withdrawing) increase reactivity for electrophilic substitution .

Physicochemical Properties

  • Solubility: Hydroxyl groups improve aqueous solubility (e.g., 2-hydroxy-7-methoxy derivative) compared to fully alkylated analogs like 7-methoxy-2-methylquinolin-4-ol .
  • Thermal Stability: Crystallographic data () shows that planar quinolinone cores with hydrogen-bonding networks (e.g., 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one) exhibit higher melting points (>250°C).

Q & A

Q. What are the established synthetic routes for preparing 2-hydroxy-7-methoxy-1H-quinolin-4-one?

The synthesis typically involves cyclocondensation reactions. A validated method includes:

  • Step 1 : Formation of the quinolinone core via refluxing ethanol with ethylenediamine at 60–80°C for 15 minutes .
  • Step 2 : Methoxylation at the 7-position using methyl iodide under alkaline conditions.
  • Purification : Recrystallization from dimethylformamide (DMF) yields >75% purity . Alternative routes may employ Pd-catalyzed cross-coupling for substituent introduction, requiring inert atmospheres .

Q. Which analytical techniques are critical for structural elucidation of 2-hydroxy-7-methoxy-1H-quinolin-4-one?

A multi-technique approach is essential:

Technique Key Data Application
IR SpectroscopyOH stretch (3447 cm⁻¹), C=O (1663 cm⁻¹)Functional group identification
¹H NMRMethoxy protons (δ 3.59 ppm), aromatic protons (δ 6.99–8.18 ppm)Substitution pattern confirmation
X-ray CrystallographyBond lengths (precision ≤ 0.002 Å)Definitive molecular geometry
Mass SpectrometryMolecular ion peak (m/z 297 [M⁺])Molecular weight verification

Q. What methodologies are recommended for evaluating the biological activity of 2-hydroxy-7-methoxy-1H-quinolin-4-one derivatives?

  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-hydroxy-7-methoxy-1H-quinolin-4-one?

Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Pd(OAc)₂ improves cross-coupling efficiency (turnover number >50) .
  • Temperature Control : Maintaining 60–80°C prevents side reactions during cyclocondensation .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with UV detection ensures intermediate purity .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

Resolution strategies:

  • Parameter Validation : Adjust computational basis sets to match experimental solvent conditions .
  • Advanced NMR : Use 2D-COSY/NOESY to resolve overlapping proton signals .
  • Crystallographic Benchmarking : Compare DFT-optimized structures with X-ray data (RMSD ≤0.1 Å) . Example: Discrepancies in dipole moments were resolved by accounting for crystal packing effects .

Q. What strategies mitigate data contradictions in biological activity studies across different assays?

  • Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) .
  • Counter-Screening : Test against non-target enzymes/cells to confirm selectivity .
  • Meta-Analysis : Compare results with structurally analogous quinolinones (e.g., 4-hydroxy-1-methyl-3-phenyl derivatives) .

Q. How can computational modeling enhance the design of 2-hydroxy-7-methoxy-1H-quinolin-4-one derivatives?

  • Docking Studies : Predict binding affinities to target proteins (e.g., PARP-1) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronegativity with antimicrobial potency (R² >0.85) .
  • ADMET Prediction : Use SwissADME to optimize logP (-1.0 to +5.0) and reduce hepatotoxicity risks .

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